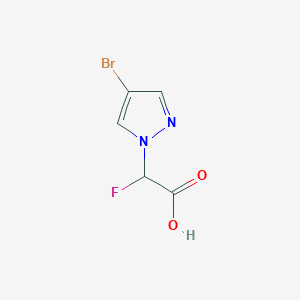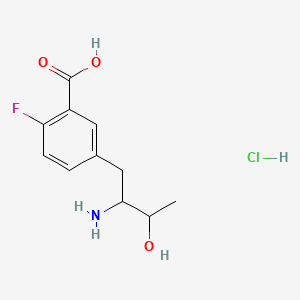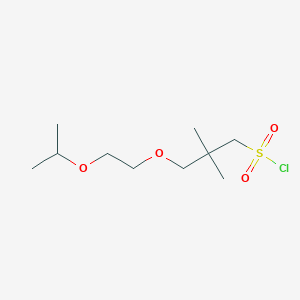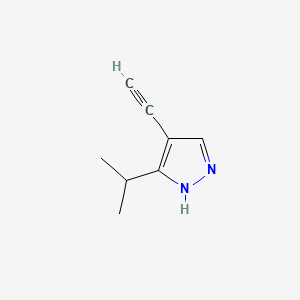amine](/img/structure/B13473061.png)
[(3-Methoxy-1,2-oxazol-5-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of isoxazole that contains an amine group and a methoxy group. This compound is commonly used in the pharmaceutical industry as a building block for the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methylamine typically involves the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of metal alkali. This is followed by a reaction with p-toluenesulfonyl hydrazide to form hydrazone, and then a ring closure reaction with hydroxylamine under alkaline conditions to obtain the final product .
Industrial Production Methods
In the pharmaceutical industry, (3-Methoxy-1,2-oxazol-5-yl)methylamine is produced as an intermediate for synthesizing numerous drugs. The production process involves standard organic synthesis techniques and is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1,2-oxazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine and methoxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(3-Methoxy-1,2-oxazol-5-yl)methylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites of enzymes, altering their activity and thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Aminomethyl-3-methoxyisoxazole: A closely related compound with similar chemical properties.
3-Amino-5-methylisoxazole: Another isoxazole derivative with different substitution patterns.
4-(2-Methyl-1,2-oxazol-5-yl)methylamine: A compound with a similar structure but different functional groups.
Uniqueness
(3-Methoxy-1,2-oxazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and amine groups make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-(3-methoxy-1,2-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-5-3-6(9-2)8-10-5/h3,7H,4H2,1-2H3 |
InChI Key |
QWXPKWVQMXBSBO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)

![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)



![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)
